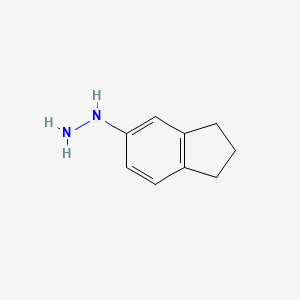

2,3-Dihydro-1H-inden-5-ylhydrazine

Description

BenchChem offers high-quality 2,3-Dihydro-1H-inden-5-ylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-inden-5-ylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-11-9-5-4-7-2-1-3-8(7)6-9/h4-6,11H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQWYTNGPYDSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617128 | |

| Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-51-3 | |

| Record name | (2,3-Dihydro-1H-inden-5-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dihydro-1H-inden-5-ylhydrazine chemical structure and properties

[1]

Executive Summary

2,3-Dihydro-1H-inden-5-ylhydrazine (also known as 5-hydrazinyl-2,3-dihydro-1H-indene) is a specialized bicyclic aryl hydrazine intermediate used primarily in the synthesis of complex heterocyclic pharmacophores.[1][2][3][4][5][6][7][8] Its core structure—a hydrazine moiety attached to the C5 position of an indane ring—serves as a critical "handle" for constructing tricyclic scaffolds such as indeno-indoles and spiroindolines .

This guide details the physicochemical properties, synthesis protocols, and reactivity profiles of this compound, designed for medicinal chemists and process engineers optimizing drug discovery workflows.

Structural Characterization & Physicochemical Properties[4][5][7]

The molecule consists of a lipophilic indane (benzocyclopentane) fused ring system with a reactive nucleophilic hydrazine group. The 5-position substitution offers a linear vector for extending the carbon skeleton in drug design, often used to mimic amino acid side chains or rigidify flexible linkers.

Chemical Identity Table

| Property | Data |

| IUPAC Name | (2,3-Dihydro-1H-inden-5-yl)hydrazine |

| Common Synonyms | 5-Hydrazinyl-2,3-dihydro-1H-indene; 5-Indanylhydrazine |

| CAS Number (Free Base) | 887593-51-3 |

| CAS Number (HCl Salt) | 1184296-04-5 |

| Molecular Formula | C₉H₁₂N₂ (Free Base) / C₉H₁₃ClN₂ (HCl Salt) |

| Molecular Weight | 148.21 g/mol (Free Base) / 184.67 g/mol (HCl Salt) |

| SMILES | NNC1=CC=C2CCCC2=C1 |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Free base) |

| Predicted Boiling Point | ~286°C at 760 mmHg (Free Base) |

Structural Visualization

The following diagram illustrates the core chemical structure and its key reactive sites.

Figure 1: Structural decomposition of the target molecule highlighting the C5 attachment point.

Synthetic Pathways & Methodology

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust industrial route involves the Diazotization-Reduction sequence starting from 5-aminoindane.

Protocol: Diazotization-Reduction Sequence

Reaction Overview:

-

Diazotization: 5-Aminoindane is treated with sodium nitrite (NaNO₂) in acidic media to form the diazonium salt.

-

Reduction: The diazonium species is reduced in situ using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃) to yield the hydrazine.

Step-by-Step Methodology:

-

Preparation of Amine Salt:

-

Dissolve 5-aminoindane (1.0 eq) in concentrated HCl (approx. 10 mL/g amine) at 0°C. Ensure complete protonation.

-

-

Diazotization:

-

Add NaNO₂ (1.1 eq) as a saturated aqueous solution dropwise, maintaining internal temperature <5°C.

-

Checkpoint: Verify reaction completion using starch-iodide paper (turns blue/black instantly).

-

-

Reduction (SnCl₂ Method):

-

Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C.

-

Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring.

-

Observation: A thick precipitate (hydrazine double salt) typically forms.

-

-

Isolation:

-

Stir at 0°C for 2 hours, then allow to warm to room temperature.

-

Filter the solid.

-

Free Base Liberation: Suspend the solid in water and basify with 20% NaOH to pH >12. Extract with Ethyl Acetate (3x).

-

Salt Formation: Treat the organic layer with HCl in dioxane/ether to precipitate the stable 2,3-dihydro-1H-inden-5-ylhydrazine hydrochloride .

-

Synthesis Pathway Diagram[2]

Figure 2: Standard industrial synthesis route via diazonium intermediate.

Reactivity & Functionalization[5][8]

The primary utility of 2,3-dihydro-1H-inden-5-ylhydrazine lies in its ability to form fused heterocyclic rings. It behaves as a typical aryl hydrazine but with the added steric bulk and lipophilicity of the indane ring.

Fischer Indole Synthesis

Reacting this hydrazine with ketones under acidic conditions yields indeno[1,2-g]indoles or similar tricyclic systems. This is a key reaction for generating serotonin receptor ligands.

-

Reagents: Ketone (e.g., cyclohexanone, ethyl pyruvate), Acid Catalyst (Polyphosphoric acid or ZnCl₂).

-

Mechanism: Hydrazone formation → [3,3]-Sigmatropic rearrangement → Indole cyclization.

Pyrazole Condensation

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-(indanyl)pyrazoles , which are common scaffolds in agrochemistry and anti-inflammatory drug discovery.

Spiroindoline Formation

As cited in patent literature (US20160296499A1), this hydrazine reacts with aldehydes (e.g., tert-butyl 4-formylpiperidine-1-carboxylate) followed by reduction to form spiroindoline derivatives, utilized as antiparasitic agents.

Reaction Workflow Diagram

Figure 3: Key synthetic transformations yielding bioactive scaffolds.

Safety, Handling, & Stability

Hazard Classification:

-

GHS Signal Word: Warning

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Toxicity: Like many hydrazines, this compound should be treated as a potential genotoxin and sensitizer.

Storage Protocols:

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).

-

Stability: The free base is prone to oxidation (turning dark brown). The hydrochloride salt is significantly more stable and is the preferred form for storage.

Disposal:

-

Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to innocuous nitrogen gas and the corresponding arene, though specific waste stream protocols for aryl hydrazines should be followed.

References

-

Fluorochem . (n.d.). 2,3-dihydro-1H-inden-5-ylhydrazine.[1][3][6][9] Retrieved from

-

Sigma-Aldrich . (n.d.). 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride.[1][6][9] Retrieved from

-

Ye, G., et al. (2016). Spiroindoline Antiparasitic Derivatives. US Patent App. US20160296499A1.[10] Retrieved from

-

BroadPharm . (2017).[11] Safety Data Sheet: 2,3-dihydro-1H-inden-5-ylhydrazine. Retrieved from

Sources

- 1. cacheby.com [cacheby.com]

- 2. rsisinternational.org [rsisinternational.org]

- 3. 5-氨基茚旦 - CAS号 24425-40-9 - 摩熵化学 [molaid.com]

- 4. CAS#:838095-58-2 | N-(2,3-Dihydro1H-inden-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | Chemsrc [m.chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. molbase.com [molbase.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Indanyl isocyanate (120912-37-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. US20160296499A1 - Spiroindoline Antiparasitic Derivatives - Google Patents [patents.google.com]

- 11. broadpharm.com [broadpharm.com]

CAS number 2,3-Dihydro-1H-inden-5-ylhydrazine identification

The following technical guide provides an in-depth analysis of (2,3-Dihydro-1H-inden-5-yl)hydrazine , a critical intermediate in the synthesis of fused heterocyclic systems.

CAS Registry Number: 887593-51-3 Primary Application: Pharmacophore Synthesis & Proteomic Labeling

Executive Summary

(2,3-Dihydro-1H-inden-5-yl)hydrazine (also known as 5-hydrazinyl-2,3-dihydro-1H-indene) is a bicyclic aryl hydrazine serving as a privileged scaffold precursor in medicinal chemistry. Unlike its 1-indanyl isomer, the 5-indanyl variant retains the planarity and lipophilicity of the fused ring system while projecting the hydrazine nucleophile from the aromatic core. This geometry is essential for the Fischer Indole Synthesis of tetrahydro-1H-benz[g]indoles—motifs frequently screened for melatonergic activity and tubulin polymerization inhibition.

This guide details the identification, synthesis, and handling of this compound, emphasizing the differentiation from its regioisomers and safety protocols regarding its genotoxic potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Precise identification is required to distinguish the 5-yl isomer from the more common 1-yl or 2-yl derivatives.

Nomenclature & Registry

| Parameter | Value |

| IUPAC Name | (2,3-Dihydro-1H-inden-5-yl)hydrazine |

| Common Synonyms | 5-Hydrazinylindane; 5-Indanylhydrazine |

| CAS Number (Free Base) | 887593-51-3 |

| CAS Number (HCl Salt) | 329776-06-9 (approximate/related salt form) |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| SMILES | NNC1=CC=C2CCCC2=C1 |

Structural Properties

The molecule consists of a hydrazine moiety attached to the benzene ring of an indane skeleton.

-

Lipophilicity (LogP): ~1.8 – 2.1 (Predicted). The aliphatic ring increases lipophilicity compared to phenylhydrazine.

-

pKa: ~5.2 (Conjugate acid). The hydrazine group is weakly basic.

-

Regiochemistry: The hydrazine is at position 5 (aromatic), not position 1 (benzylic). This distinction is critical for reactivity; position 5 allows for aromatic substitution patterns, whereas position 1 is susceptible to elimination or benzylic oxidation.

Synthetic Routes & Optimization

The most robust route for high-purity synthesis is the Diazotization-Reduction sequence starting from 5-aminoindane. This method avoids the transition metal contamination associated with Pd-catalyzed coupling, which is crucial for pharmaceutical intermediates.

Core Synthesis Protocol (Diazotization-Reduction)

Reaction Logic:

-

Diazotization: 5-Aminoindane is converted to the diazonium salt at low temperature to prevent decomposition into the phenol.

-

Reduction: The diazonium species is reduced in situ using Stannous Chloride (

) or Sodium Sulfite (

Step-by-Step Methodology:

-

Solubilization: Dissolve 5-aminoindane (1.0 eq) in concentrated HCl (10 eq) and cool to -5°C in an ice/salt bath. Vigorous stirring is required to maintain a suspension of the amine hydrochloride.

-

Diazotization: Dropwise addition of

(1.1 eq, aq. solution) while maintaining internal temperature-

Critical Check: Monitor with starch-iodide paper (turns blue instantly) to ensure excess nitrous acid is present.[1]

-

-

Reduction:

-

Prepare a solution of

(2.5 eq) in conc. HCl at 0°C. -

Transfer the cold diazonium solution into the stannous chloride solution (inverse addition) to minimize side-reactions (e.g., diazo coupling).

-

-

Isolation: Stir for 2 hours, allowing the mixture to warm to room temperature. The hydrazine hydrochloride usually precipitates. Filter the solid.

-

Free Base Liberation: Suspend the salt in EtOAc and treat with 1M NaOH until pH > 10. Separate the organic layer, dry over

, and concentrate.

Reaction Pathway Visualization

Figure 1: Diazotization-reduction pathway for the synthesis of 5-indanylhydrazine, highlighting the critical temperature control required to avoid phenol formation.

Analytical Characterization

Validating the identity of CAS 887593-51-3 requires distinguishing the aromatic protons and the specific splitting pattern of the indane ring.

Proton NMR ( H-NMR) Diagnostic Profile

Solvent: DMSO-d6

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.80 - 7.10 | Multiplet | 3H | Ar-H | 1,2,4-substituted aromatic ring pattern. |

| 6.50 | Broad Singlet | 1H | -NH - | Hydrazine secondary amine (exchangeable). |

| 3.90 | Broad Singlet | 2H | -NH | Hydrazine primary amine (exchangeable). |

| 2.70 - 2.85 | Triplet (approx) | 4H | Ar-CH | Benzylic protons (C1 and C3 of indane). |

| 1.95 - 2.05 | Quintet | 2H | -CH | Homobenzylic protons (C2 of indane). |

Interpretation: The quintet at ~2.0 ppm is the "fingerprint" of the indane ring, distinguishing it from tetralin (which would have two internal CH2 groups) or simple ethyl-substituted benzenes.

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

. -

Fragmentation: Loss of

(17 Da) is common, leading to a radical cation at m/z ~132.

Application in Drug Design: Fischer Indole Synthesis

The primary utility of 5-indanylhydrazine is its reaction with ketones to form tetrahydro-1H-benz[g]indoles . These tricyclic structures act as bioisosteres for melatonin and serotonin.

Mechanism

The hydrazine condenses with a ketone (e.g., ethyl pyruvate or cyclic ketones) to form a hydrazone. Under acidic conditions (polyphosphoric acid or ZnCl2), the hydrazone undergoes a [3,3]-sigmatropic rearrangement, eliminating ammonia to form the indole.

Application Workflow

Figure 2: Workflow for the Fischer Indole Synthesis utilizing 5-indanylhydrazine to generate tricyclic pharmacophores.

Safety, Stability & Handling

Aryl hydrazines are classified as Genotoxic Impurities (GTIs) and high-energy compounds.

Stability Protocol

-

Oxidation Sensitivity: Hydrazines oxidize rapidly in air to form diazenes or azobenzenes.

-

Storage: Store under Argon/Nitrogen atmosphere at -20°C.

-

Salt Form: The hydrochloride salt is significantly more stable than the free base and is recommended for long-term storage.

-

-

Explosion Hazard: Do not concentrate free-base hydrazine residues to dryness with heat, as they can be shock-sensitive.

Toxicology (GHS Classification)

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H350: May cause cancer (Category 1B - Presumed Human Carcinogen).

-

Handling: Use a glove box or a dedicated fume hood with double-gloving (Nitrile/Laminate). Decontaminate glassware with bleach (sodium hypochlorite) to oxidize residual hydrazine before washing.

References

-

Fluorochem Ltd. (2024). Product Specification: 2,3-dihydro-1H-inden-5-ylhydrazine (CAS 887593-51-3).[2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 154810455 (Isomer Reference). Retrieved from

- Lund, H., & Hammerich, O. (2001). Organic Electrochemistry. Marcel Dekker. (Reference for electrochemical reduction mechanisms of diazonium salts).

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on the mechanism involving aryl hydrazines).

- European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.

Sources

- 1. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to Determining the Solubility Profile of 5-hydrazinyl-2,3-dihydro-1H-indene in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 5-hydrazinyl-2,3-dihydro-1H-indene in various organic solvents. Given the critical role of solubility in the developability of active pharmaceutical ingredients (APIs), this document outlines the foundational principles, a detailed experimental protocol, and a discussion of the expected outcomes based on fundamental chemical principles.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior from formulation to in vivo efficacy. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising compounds.[1] A thorough understanding of a compound's solubility in a range of organic solvents is essential for various stages of drug development, including:

-

Process Chemistry: Solvent selection for synthesis, purification, and crystallization.

-

Formulation Development: Enabling the creation of diverse dosage forms, from oral solids to parenteral solutions.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure.

Physicochemical Properties of 5-hydrazinyl-2,3-dihydro-1H-indene: A Theoretical Overview

The structure of 5-hydrazinyl-2,3-dihydro-1H-indene is based on the 2,3-dihydro-1H-indene (indane) scaffold. The parent indane is a nonpolar, aromatic hydrocarbon, rendering it insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[2]

The introduction of a hydrazinyl (-NHNH2) group at the 5-position dramatically alters the molecule's polarity and hydrogen bonding capabilities. The hydrazinyl moiety introduces both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). This functional group is expected to increase the compound's polarity and its potential for interactions with polar solvents.

Table 1: Predicted Physicochemical Properties of 5-hydrazinyl-2,3-dihydro-1H-indene

| Property | Predicted Influence of Hydrazinyl Group | Rationale |

| Polarity | Increased compared to indane | Introduction of a polar N-N and N-H bonds. |

| Hydrogen Bonding | Capable of both donating and accepting hydrogen bonds | Presence of -NH2 and nitrogen lone pairs. |

| Aqueous Solubility | Likely low, but higher than indane | The polar hydrazinyl group may not be sufficient to overcome the hydrophobicity of the indane core. |

| Organic Solvent Solubility | Variable, with higher solubility expected in polar protic and aprotic solvents. | The ability to form hydrogen bonds and dipole-dipole interactions will be key. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[3] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

For drug development purposes, understanding the thermodynamic solubility is crucial as it represents the maximum amount of a drug that can be dissolved in a given solvent under stable conditions.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[4][5]

Objective: To determine the equilibrium solubility of 5-hydrazinyl-2,3-dihydro-1H-indene in a selection of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

5-hydrazinyl-2,3-dihydro-1H-indene (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)

-

Scintillation vials or other suitable glass vessels with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-hydrazinyl-2,3-dihydro-1H-indene to a series of vials. A visual excess of solid must remain at the end of the experiment to ensure saturation.[6]

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[6][7]

-

Agitate the samples for a predetermined time to reach equilibrium. A common duration is 24 to 72 hours.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

-

-

Sample Separation:

-

Quantification:

-

Prepare a series of standard solutions of 5-hydrazinyl-2,3-dihydro-1H-indene of known concentrations in each solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 5-hydrazinyl-2,3-dihydro-1H-indene in the saturated supernatant by interpolating from the calibration curve.

-

Caption: Shake-Flask Method for Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise tabular format.

Table 2: Hypothetical Solubility Data for 5-hydrazinyl-2,3-dihydro-1H-indene at 25°C

| Solvent | Solvent Polarity Index | Hydrogen Bonding | Solubility (mg/mL) |

| Toluene | 2.4 | Aprotic | Expected Low |

| Dichloromethane | 3.1 | Aprotic | Expected Low-Moderate |

| Tetrahydrofuran | 4.0 | Aprotic | Expected Moderate |

| Acetone | 5.1 | Aprotic | Expected Moderate-High |

| Acetonitrile | 5.8 | Aprotic | Expected Moderate-High |

| Isopropanol | 3.9 | Protic | Expected High |

| Ethanol | 4.3 | Protic | Expected High |

| Methanol | 5.1 | Protic | Expected Very High |

| Dimethyl Sulfoxide | 7.2 | Aprotic | Expected Very High |

The solubility of a solute is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding, and other intermolecular forces between 5-hydrazinyl-2,3-dihydro-1H-indene and the solvent will determine the extent of its dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be excellent solvents for 5-hydrazinyl-2,3-dihydro-1H-indene. They can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydrazinyl group.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. DMSO is a particularly strong solvent for many pharmaceutical compounds.[9] The solubility in these solvents is expected to be high.

-

Nonpolar Solvents (e.g., Toluene): Due to the increased polarity imparted by the hydrazinyl group, the solubility in nonpolar solvents is anticipated to be low. The nonpolar indane core will have some affinity for these solvents, but the energetic cost of breaking the solute-solute interactions (especially hydrogen bonds) will likely not be compensated by solute-solvent interactions.

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion

While specific experimental data for the solubility of 5-hydrazinyl-2,3-dihydro-1H-indene is not publicly available, this guide provides a scientifically rigorous and detailed framework for its determination. By employing the gold-standard shake-flask method and understanding the fundamental principles of solute-solvent interactions, researchers can generate a comprehensive solubility profile. This data is invaluable for guiding further development, from process chemistry to formulation, ultimately enabling the progression of this compound through the drug development pipeline.

References

- Raytor. (2026, January 22).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Quora. (2017, April 27). How to perform the shake flask method to determine solubility.

- ResearchGate.

- World Health Organiz

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubChem. CID 101939295 | C9H8.

- ChemBK. 1H-Indene, 2,3-dihydro-.

- TargetMol. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. raytor.com [raytor.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. quora.com [quora.com]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase | TargetMol [targetmol.com]

Literature review of 2,3-Dihydro-1H-inden-5-ylhydrazine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1H-inden-5-ylhydrazine

Abstract

2,3-Dihydro-1H-inden-5-ylhydrazine is a pivotal intermediate in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents and functional materials. Its structural motif, featuring a bicyclic indane core coupled with a reactive hydrazine group, makes it a versatile building block for constructing complex heterocyclic systems, most notably in the Fischer indole synthesis. This guide provides a comprehensive overview of the principal synthetic pathway for 2,3-Dihydro-1H-inden-5-ylhydrazine, beginning with the commercially available precursor, 2,3-dihydro-1H-inden-5-amine. We will delve into the mechanistic underpinnings of the core reactions—diazotization and reduction—and present a comparative analysis of various reduction methodologies. Detailed, field-proven experimental protocols are provided to equip researchers and drug development professionals with the practical knowledge required for its successful synthesis.

Introduction: The Strategic Importance of the Indanyl Hydrazine Scaffold

Hydrazine derivatives are a cornerstone of modern synthetic chemistry, prized for the reactivity of the -NH-NH₂ functional group which enables a wide array of chemical transformations including cyclizations, condensations, and substitutions.[1] Arylhydrazines, in particular, serve as critical precursors for the synthesis of nitrogen-containing heterocycles such as pyrazoles, indazoles, and pyridazines.[2][3]

The target molecule, 2,3-Dihydro-1H-inden-5-ylhydrazine, combines this reactive hydrazine moiety with the rigid, bicyclic indane framework. This specific combination is of significant interest in medicinal chemistry. The indane core acts as a bioisostere for other aromatic systems and provides a defined three-dimensional structure, which can be crucial for optimizing ligand-receptor interactions. Consequently, this hydrazine is a key starting material for creating novel indolo-fused compounds and other complex molecules with potential therapeutic applications.[2][4] This guide focuses on the most reliable and widely applicable synthetic route to this valuable compound.

Core Synthesis Pathway: From Amine to Hydrazine

The most direct and established route for preparing 2,3-Dihydro-1H-inden-5-ylhydrazine involves a two-step sequence starting from 2,3-dihydro-1H-inden-5-amine (also known as 5-aminoindane).

The overall transformation can be summarized as follows:

-

Diazotization: The primary aromatic amine group of 5-aminoindane is converted into a diazonium salt using nitrous acid, which is generated in situ.

-

Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative.

This sequence is a fundamental transformation in aromatic chemistry, offering a reliable method for introducing the hydrazine functionality onto an aryl ring.[2]

Caption: Overall synthetic workflow for 2,3-Dihydro-1H-inden-5-ylhydrazine.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[5] The reaction is typically performed in a cold, acidic solution.

-

Formation of the Nitrosating Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The primary amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide. In the strongly acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O). The departure of water yields the stable, resonance-delocalized arenediazonium ion.[5][6]

The low temperature (0-5 °C) is critical because arenediazonium salts, while more stable than their aliphatic counterparts, can decompose at higher temperatures, leading to side reactions and reduced yields.[6]

Caption: Key mechanistic steps in the formation of an arenediazonium ion.

Reduction of the Diazonium Salt

The conversion of the diazonium salt to a hydrazine is a reduction process. Several reagents can accomplish this transformation, with the choice often depending on factors like scale, cost, and environmental considerations. The general process involves the addition of electrons and protons to the diazonium group. With a metal-based reducing agent like stannous chloride (SnCl₂), the reaction proceeds via electron transfer from the metal salt to the diazonium ion, followed by protonation from the acidic solvent.[4][7]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: Synthesis of 2,3-Dihydro-1H-inden-5-ylhydrazine via Stannous Chloride Reduction

This method is robust and widely cited for its reliability.[2][4]

Step 1: Diazotization of 2,3-Dihydro-1H-inden-5-amine

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,3-dihydro-1H-inden-5-amine (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 mL per gram of amine).

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature throughout the addition to prevent decomposition of the diazonium salt.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A persistent positive test on starch-iodide paper indicates a slight excess of nitrous acid and the completion of the diazotization. The resulting solution, containing the 2,3-dihydro-1H-inden-5-yldiazonium chloride intermediate, should be used immediately in the next step.

Step 2: Reduction with Stannous Chloride

-

Reducing Agent Preparation: In a separate, larger flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0 eq) in an equal volume of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The rate of addition should be controlled to keep the temperature below 10 °C. A precipitate, the hydrazine hydrochloride salt complex, should form.

-

Isolation: After the addition is complete, allow the slurry to stir in the ice bath for another hour. Collect the precipitate by vacuum filtration and wash it thoroughly with a small amount of cold brine.

-

Basification and Extraction: Transfer the solid filter cake to a beaker containing a stirred, cold solution of concentrated sodium hydroxide (NaOH) until the pH is strongly alkaline (>12). This liberates the free hydrazine base. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-Dihydro-1H-inden-5-ylhydrazine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Comparative Analysis of Reduction Methods

While stannous chloride is effective, other reducing agents offer distinct advantages and disadvantages.

| Reducing Agent | Advantages | Disadvantages | Causality & Field Insights |

| **Stannous Chloride (SnCl₂) ** | High yields, reliable, well-established.[2][4] | Generates tin-based waste, which requires careful disposal.[4] The product is often isolated as a salt, requiring a separate basification step. | The standard choice for laboratory-scale synthesis due to its effectiveness. The strong acidic conditions ensure the stability of the diazonium salt during the reaction. |

| Sodium Sulfite (Na₂SO₃) | Inexpensive, fewer environmental concerns than heavy metals.[4] | Can sometimes lead to lower yields compared to SnCl₂. The reaction may require careful pH control. | This method proceeds through an azo-sulfite intermediate.[7] It is a viable alternative when avoiding tin is a priority, though optimization may be required. |

| Ascorbic Acid (Vitamin C) | Mild, metal-free, environmentally benign ("green"). Can offer improved yields in specific cases. | May be more expensive than inorganic reagents. The reaction mechanism is distinct and may be substrate-dependent. | Represents a modern, sustainable approach. Its utility was highlighted in an improved synthesis of the drug Eletriptan, where it significantly outperformed SnCl₂. This is an excellent choice for complex molecules sensitive to harsh, metal-based reagents. |

Conclusion

The synthesis of 2,3-Dihydro-1H-inden-5-ylhydrazine is most effectively achieved through a two-step process involving the diazotization of 5-aminoindane followed by the reduction of the resulting diazonium salt. While the classic stannous chloride reduction method remains a robust and reliable option, modern alternatives such as ascorbic acid provide a milder and more environmentally friendly pathway. The choice of reducing agent should be guided by the specific requirements of the synthesis, including scale, cost, substrate sensitivity, and environmental impact considerations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully incorporate this valuable intermediate into their synthetic programs.

References

-

Wikipedia. Diazonium compound. [Link]

-

Chemistry LibreTexts. Reactions of Aryl Diazonium Salts. (2023). [Link]

-

NPTEL Archive. Lecture 16 : Aromatic Diazonium Salts. [Link]

-

Baxendale Group. Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. [Link]

-

MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

-

Science of Synthesis. Product Class 34: Arylhydrazines. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

MDPI. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

-

ResearchGate. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]

-

Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... [Link]

-

LOCKSS. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. [Link]

-

RSC Publishing. A practical flow synthesis of hydrazine derivatives from alcohols. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

Organic Syntheses Procedure. [Link]

-

PubChem. (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Oakwood Chemical. 2,3-Dihydro-1H-inden-5-amine. [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Diazonium compound - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

Technical Guide: Electronic Properties & Ligand Design Utility of 2,3-Dihydro-1H-inden-5-ylhydrazine

[1][2]

Executive Summary

2,3-Dihydro-1H-inden-5-ylhydrazine (also known as 5-hydrazinylindane) represents a high-value pharmacophore precursor in medicinal chemistry.[1][2] It combines the steric constraints of the bicyclic indane system with the hyper-nucleophilic reactivity of the hydrazine moiety.

In ligand design, this molecule serves two critical functions:

-

Scaffold Hopping: It acts as a rigidified, lipophilic bioisostere of phenylhydrazine or

-methyl-phenylhydrazine, reducing conformational entropy penalty upon receptor binding.[1][2] -

Heterocyclic Precursor: It is the primary synthon for generating indeno[1,2-b]indoles and indanyl-pyrazoles , privileged scaffolds in oncology (tubulin inhibition) and neuroscience (melatonin receptor agonism).[1][2]

This guide details the electronic perturbations introduced by the fused cyclopentyl ring and how they modulate the basicity, nucleophilicity, and binding kinetics of derived ligands.

Molecular Architecture & Electronic Profile

The Indane "Mills-Nixon" Effect

The core of the molecule is the 2,3-dihydro-1H-indene (indane) system.[1][2] Unlike a free ethyl-substituted benzene, the fused 5-membered saturated ring imposes specific geometric and electronic constraints known as the Mills-Nixon effect .[1][2]

-

Bond Fixation: The fusion of the strained cyclopentane ring induces rehybridization at the bridgehead carbons (C3a/C7a), shortening the C3a-C7a bond and localizing

-electron density. -

Regioselectivity: The hydrazine group is located at position 5.

-

Net Electronic Effect: The alkyl bridge acts as a dual electron donor via induction (+I) and hyperconjugation (+M). This makes the C5 position significantly more electron-rich than the para-position of a standard phenylhydrazine.[1]

The Hydrazine Pharmacophore

The hydrazine moiety (-NH-NH

Quantitative Electronic Parameters:

| Parameter | Value (Approx/Calc) | Context for Ligand Design |

| pKa (Conjugate Acid) | ~5.6 – 5.8 | Slightly more basic than phenylhydrazine (5.[1][2]2) due to indanyl donation. |

| LogP | ~1.85 | More lipophilic than phenylhydrazine (1.25), improving membrane permeability. |

| Hammett | -0.17 (Alkyl) | The fused ring acts as a weak EDG, activating the ring for metabolic oxidation. |

| Dipole Moment | ~2.4 D | Directional vector influenced by the hydrazine lone pairs. |

Electronic Resonance Map

The following diagram illustrates the electron density flow and resonance stabilization that dictates the molecule's reactivity and binding interactions.

Figure 1: Electronic flow from the fused alkyl bridge to the hydrazine pharmacophore, highlighting the activation of the C-5 position.

Synthetic Utility in Ligand Construction

The primary utility of 2,3-Dihydro-1H-inden-5-ylhydrazine lies in its ability to form rigid heterocyclic scaffolds via condensation reactions.[1][2] The electron-rich nature of the indane ring accelerates these cyclizations compared to standard anilines.[1]

Fischer Indole Synthesis (Indeno-Indoles)

Reaction with ketones under acidic conditions yields indeno-indoles .[1][2]

-

Mechanism: Acid-catalyzed formation of hydrazone

[3,3]-sigmatropic rearrangement -

Design Advantage: The resulting scaffold locks the "tryptamine" vector into a planar, lipophilic conformation, ideal for intercalating into DNA or fitting into narrow hydrophobic pockets (e.g., kinase ATP sites).

Pyrazole Formation (Indanyl-Pyrazoles)

Reaction with 1,3-dicarbonyls yields 1-(indanyl)pyrazoles .[1][2]

-

Design Advantage: These are bioisosteres of the blockbuster drug Celecoxib or the pesticide Fipronil, but with enhanced lipophilic contacts due to the indane tail.

Experimental Protocol: Synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)-pyrazole

Objective: To synthesize a rigidified pyrazole ligand for SAR evaluation.

-

Reagents: 2,3-Dihydro-1H-inden-5-ylhydrazine HCl (1.0 eq), Acetylacetone (1.2 eq), Ethanol (Solvent), Triethylamine (1.5 eq).

-

Procedure:

-

Dissolution: Dissolve the hydrazine hydrochloride in ethanol (0.5 M concentration).

-

Neutralization: Add triethylamine dropwise to liberate the free hydrazine base (solution turns yellow/orange).

-

Condensation: Add acetylacetone slowly at room temperature.

-

Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from cold ethanol.

-

-

Validation:

-

1H NMR (CDCl3): Look for the diagnostic pyrazole singlet (~6.0 ppm) and the disappearance of the broad hydrazine NH protons.

-

MS: Confirm [M+H]+ peak.

-

Ligand Design Principles: The Indane Advantage

When substituting a phenyl ring with an indanyl ring, researchers must account for three physicochemical shifts:

Conformational Entropy ( )

-

Phenyl Ligand: The ethyl group (if present) has free rotation. Binding requires an entropic cost to "freeze" this rotation.[1]

-

Indanyl Ligand: The "ethyl" chain is tied back into the ring. The conformation is pre-organized.

-

Result: Lower entropic penalty upon binding, potentially increasing affinity (

) by 10-100 fold if the shape complementarity is correct.[1]

Lipophilicity & Solvation

The indane ring is more lipophilic than a phenyl ring but less than a naphthyl ring.

-

LogP Shift:

LogP -

Metabolic Stability: The benzylic positions (C1/C3 of indane) are metabolic "soft spots" prone to CYP450 hydroxylation. Blocking these with methyl groups (e.g., 1,1-dimethylindane) can extend half-life.[2]

Comparative Scaffold Analysis

| Feature | Phenylhydrazine | 5-Indanylhydrazine | 2-Naphthylhydrazine |

| Steric Bulk | Low (Planar) | Medium (Planar + Thickness) | High (Planar + Extended) |

| Electronic Density | Neutral | Electron Rich (Activated) | Electron Rich (Delocalized) |

| Rigidity | Flexible Substituents | Rigidified "Ethyl" | Rigid Fused Ring |

| Solubility | Moderate | Moderate/Low | Low |

| Toxicity Risk | High (Hydrazine) | Moderate (Genotoxicity concern) | Moderate |

Visualization of Synthetic Pathways

The following graph illustrates the divergence of the 5-indanylhydrazine precursor into two distinct ligand classes.

Figure 2: Divergent synthetic pathways utilizing the 5-indanylhydrazine core to access privileged medicinal chemistry scaffolds.[1][2]

References

-

BenchChem. [2-(methylthio)phenyl]hydrazine in Medicinal Chemistry: Detailed Application Notes and Protocols. (General Hydrazine Reactivity).

-

NIST Chemistry WebBook. Indane (2,3-Dihydro-1H-indene) Standard Reference Data.[1][2]

-

Sigma-Aldrich. 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride Product Specification.

-

PubChem. Compound Summary: (2,3-dihydro-1H-inden-5-yl)hydrazine.[1][2]

-

Eckert-Maksić, M., et al. The Mills–Nixon effect and chemical reactivity—methyl cation affinity of some cycloalkabenzenes.[4][5] J. Chem. Soc., Perkin Trans.[5] 2, 2001. (Electronic effects of fused rings).

-

Hansch, C., et al. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979.[1][2] (Hammett Constants).

Sources

- 1. Indane [webbook.nist.gov]

- 2. Indan-5-amine | C9H11N | CID 90496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Mills–Nixon effect and chemical reactivity—methyl cation affinity of some cycloalkabenzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Indazole Derivatives from 5-Indanylhydrazine

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of medicinal chemistry. Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological targets. Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. The versatility of the indazole ring system allows for the strategic placement of substituents, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

This application note provides a comprehensive guide for the synthesis of indazole derivatives, with a specific focus on utilizing 5-indanylhydrazine as a key starting material. The protocol herein details a robust and reproducible method for the preparation of the 5-indanylhydrazine precursor from the commercially available 5-aminoindan, followed by its cyclocondensation with a β-dicarbonyl compound to yield a substituted indazole derivative. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the underlying chemical principles.

Theoretical Framework: A Two-Stage Synthetic Strategy

The synthesis of the target indazole derivative from 5-indanylhydrazine is strategically divided into two main stages:

-

Preparation of 5-Indanylhydrazine Hydrochloride: This initial step involves the conversion of the readily available 5-aminoindan to its corresponding hydrazine derivative. This is achieved through a classic diazotization reaction, followed by in-situ reduction of the resulting diazonium salt.

-

Cyclocondensation to Form the Indazole Ring: The synthesized 5-indanylhydrazine is then reacted with a suitable 1,3-dicarbonyl compound, in this case, acetylacetone, to construct the pyrazole ring fused to the indane system. This reaction, a variation of the Knorr pyrazole synthesis, is a reliable method for the formation of five-membered nitrogen-containing heterocycles.

This two-stage approach allows for a modular synthesis, where different β-dicarbonyl compounds can be employed in the second stage to generate a library of diverse indazole derivatives for further investigation.

Experimental Protocols

Part 1: Synthesis of 5-Indanylhydrazine Hydrochloride

This protocol outlines the conversion of 5-aminoindan to 5-indanylhydrazine hydrochloride via a diazotization-reduction sequence.

Materials and Equipment:

| Material/Equipment | Specifications |

| 5-Aminoindan | Reagent grade, 98% |

| Concentrated Hydrochloric Acid | ACS reagent grade, ~37% |

| Sodium Nitrite | ACS reagent grade, ≥97% |

| Tin(II) Chloride Dihydrate | ACS reagent grade, ≥98% |

| Deionized Water | |

| Ethanol | Anhydrous, 200 proof |

| Diethyl Ether | Anhydrous |

| Round-bottom flasks | 250 mL and 500 mL |

| Magnetic stirrer and stir bars | |

| Ice bath | |

| Buchner funnel and filter paper | |

| Rotary evaporator |

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 10.0 g of 5-aminoindan in 50 mL of concentrated hydrochloric acid. The dissolution may be exothermic; therefore, it is advisable to perform this step in a well-ventilated fume hood and to cool the flask in an ice bath if necessary.

-

Diazotization: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of 5.2 g of sodium nitrite in 20 mL of deionized water and add it dropwise to the 5-aminoindan solution, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Reduction of the Diazonium Salt: In a separate 500 mL round-bottom flask, prepare a solution of 34.0 g of tin(II) chloride dihydrate in 75 mL of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

-

Addition and Reaction: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Isolation of the Product: The resulting precipitate of 5-indanylhydrazine hydrochloride is collected by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold ethanol, followed by a thorough wash with diethyl ether to remove any residual impurities and to aid in drying. Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 70-80%.

Diagram of the Workflow:

Caption: Workflow for the synthesis of 5-indanylhydrazine hydrochloride.

Part 2: Synthesis of 1-(Indan-5-yl)-3,5-dimethyl-1H-pyrazole

This protocol details the cyclocondensation of 5-indanylhydrazine hydrochloride with acetylacetone to form the target indazole derivative.

Materials and Equipment:

| Material/Equipment | Specifications |

| 5-Indanylhydrazine Hydrochloride | Synthesized in Part 1 |

| Acetylacetone | Reagent grade, ≥99% |

| Glacial Acetic Acid | ACS reagent grade |

| Ethanol | Anhydrous, 200 proof |

| Sodium Bicarbonate | Saturated aqueous solution |

| Ethyl Acetate | ACS reagent grade |

| Anhydrous Magnesium Sulfate | |

| Round-bottom flask | 100 mL |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Column chromatography setup | Silica gel, 60 Å |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5.0 g of 5-indanylhydrazine hydrochloride and 30 mL of glacial acetic acid.

-

Addition of Reagent: To this suspension, add 2.7 mL of acetylacetone.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 1-(indan-5-yl)-3,5-dimethyl-1H-pyrazole. The expected yield is typically in the range of 60-75%.

Diagram of the Reaction Mechanism:

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Characterization of the Final Product

The structure and purity of the synthesized 1-(indan-5-yl)-3,5-dimethyl-1H-pyrazole should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the indane and pyrazole moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Melting Point: A sharp melting point will indicate the purity of the synthesized compound.

Troubleshooting and Field-Proven Insights

| Problem | Possible Cause | Solution |

| Low yield in Part 1 | Incomplete diazotization or reduction. | Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use fresh tin(II) chloride for the reduction. |

| Oily product in Part 1 | Presence of impurities. | Ensure thorough washing with diethyl ether to remove organic impurities. |

| Low yield in Part 2 | Incomplete reaction or loss during work-up. | Monitor the reaction by TLC to ensure completion. Be careful during the neutralization and extraction steps to avoid loss of product. |

| Impure final product | Inefficient purification. | Optimize the solvent system for column chromatography to achieve better separation. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of an indazole derivative starting from 5-indanylhydrazine. By following the step-by-step procedures and understanding the underlying chemical principles, researchers can confidently synthesize this and other related compounds for their drug discovery and development programs. The modularity of the second stage of the synthesis offers a gateway to a diverse range of novel indazole derivatives with potential therapeutic applications.

References

-

Knorr Pyrazole Synthesis: Knorr, L. Ber. Dtsch. Chem. Ges.1883 , 16, 2597–2599. [Link]

-

Diazotization of Aromatic Amines: Griess, P. Ann. Chem. Pharm.1858 , 106, 123–125. [Link]

-

Reduction of Diazonium Salts: Adams, R.; Kornblum, N. J. Am. Chem. Soc.1941 , 63, 541–543. [Link]

-

Modern Synthetic Methods for Indazoles: Cacchi, S.; Fabrizi, G.; Goggiamani, A. Chem. Rev.2005 , 105, 2873–2920. [Link]

Preparation of pyrazoles using 2,3-Dihydro-1H-inden-5-ylhydrazine

Introduction & Significance

The integration of the 2,3-dihydro-1H-inden-5-yl (5-indanyl) moiety into pyrazole scaffolds represents a strategic design choice in medicinal chemistry. The indane ring acts as a lipophilic, conformationally restricted bioisostere of the phenyl group. When fused to a pyrazole core, this architecture is frequently observed in high-value kinase inhibitors, GPCR ligands, and voltage-gated ion channel modulators.

This application note provides a definitive guide to synthesizing 1-(2,3-dihydro-1H-inden-5-yl)-pyrazoles via the condensation of 2,3-dihydro-1H-inden-5-ylhydrazine with 1,3-dielectrophiles (Knorr Pyrazole Synthesis). Unlike simple phenylhydrazines, the electron-donating alkyl substitution of the indane ring influences nucleophilicity, requiring specific protocol adjustments to control regioselectivity.

Mechanistic Principles & Regioselectivity

The reaction between an aryl hydrazine and an unsymmetrical 1,3-diketone is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

The Regioselectivity Challenge[1]

-

N1 (Internal Nitrogen): Less nucleophilic due to steric bulk and conjugation with the aromatic indane ring.

-

N2 (Terminal Nitrogen): More nucleophilic and typically initiates the attack.

-

Substrate Influence:

-

Symmetrical 1,3-diketones (e.g., Acetylacetone): Yield a single product.

-

Unsymmetrical 1,3-diketones (e.g., Benzoylacetone): Yield a mixture of regioisomers (1,3- vs. 1,5-substituted).

-

Key Insight: In polar protic solvents (EtOH), the reaction is often under thermodynamic control , favoring the 1,3-isomer (sterically less crowded). However, the electron-rich nature of the indane ring enhances the nucleophilicity of N2, often driving the reaction toward the kinetic product (attack at the most electrophilic carbonyl) if acidic catalysis is used.

Pathway Visualization

Figure 1: Bifurcation of the reaction pathway dependent on pH and solvent polarity.

Experimental Protocols

Materials

-

Reagent: 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride (CAS: 887593-51-3). Note: The HCl salt is preferred for stability but requires in situ neutralization.

-

Substrate: 1,3-Dicarbonyl (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione for bioactive cores).

-

Solvents: Ethanol (Absolute), Acetic Acid (Glacial).

Method A: General Synthesis (Symmetrical Substrates)

Best for acetylacetone or cyclic 1,3-diketones where regioselectivity is not an issue.

-

Preparation: In a 100 mL round-bottom flask, suspend 2,3-dihydro-1H-inden-5-ylhydrazine HCl (1.0 equiv, 5.0 mmol) in Ethanol (25 mL).

-

Neutralization: Add Sodium Acetate (1.1 equiv) or Triethylamine (1.1 equiv) to liberate the free hydrazine. Stir for 10 minutes at room temperature.

-

Addition: Add the 1,3-diketone (1.05 equiv) dropwise.

-

Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1]

-

Workup:

Method B: Regiocontrolled Synthesis (Unsymmetrical Substrates)

Designed to favor the 1-aryl-5-substituted isomer using acid catalysis.

-

Solvent System: Dissolve 1,3-diketone (1.0 equiv) in Glacial Acetic Acid (10 volumes).

-

Addition: Add 2,3-dihydro-1H-inden-5-ylhydrazine HCl (1.0 equiv) directly (no base required; the HCl salt aids the acid catalysis).

-

Cyclization: Stir at 90°C for 3 hours.

-

Mechanistic Note: The acidic medium protonates the carbonyls, making the most electrophilic carbonyl highly reactive toward the terminal hydrazine nitrogen.

-

-

Quench: Pour the reaction mixture into ice-water (50 volumes).

-

Isolation: The pyrazole typically precipitates as a solid. Filter, wash with water until neutral pH, and dry.

Purification & Characterization Strategy

Due to the lipophilic nature of the indane ring, these pyrazoles often co-elute with impurities in standard silica chromatography. Crystallization is the superior purification method.

Purification Workflow

Figure 2: Decision tree for the purification of lipophilic indanyl-pyrazoles.

Comparative Data: Solvent Effects[5][6]

| Parameter | Ethanol (Method A) | Acetic Acid (Method B) | Fluorinated Alcohols (TFE/HFIP) |

| Reaction Rate | Moderate (Reflux) | Fast (90°C) | Very Fast (RT - 50°C) |

| Regioselectivity | Mixed (approx. 60:40) | High (typically >90:10) | Very High (>95:5) |

| Yield | 70-85% | 80-92% | 85-95% |

| Cost | Low | Low | High |

Safety & Handling

-

Hydrazine Toxicity: 2,3-Dihydro-1H-inden-5-ylhydrazine is a substituted hydrazine. Treat as a potential carcinogen and skin sensitizer. All weighing must occur in a fume hood.

-

Instability: The free base oxidizes rapidly in air to form azo compounds (turning red/brown). Always generate the free base in situ or use immediately.

-

Waste Disposal: Aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal.

References

-

Knorr, L. (1883).[4] Einwirkung von Acetessigester auf Phenylhydrazin.[4] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[4]

-

Gosselin, F., et al. (2012). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. The Journal of Organic Chemistry. (Demonstrates solvent control over regioselectivity).

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Organic Letters, 10(4), 605–608.

-

PubChem Compound Summary. (2023). 2,3-Dihydro-1H-inden-5-ylhydrazine.[5] National Center for Biotechnology Information.

-

BenchChem. (2025).[6] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.

Sources

- 1. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1E,2E)-1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Catalytic Methods for the Functionalization of 2,3-Dihydro-1H-inden-5-ylhydrazine: Protocols and Applications

An Application Guide for Researchers

Abstract

The 2,3-dihydro-1H-inden-5-yl (indanyl) scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional framework that allows for precise spatial orientation of functional groups. When derivatized with a hydrazine moiety at the 5-position, it becomes a versatile building block for a vast array of heterocyclic compounds with significant pharmacological potential. This guide provides an in-depth exploration of modern catalytic methods to functionalize 2,3-Dihydro-1H-inden-5-ylhydrazine, moving beyond classical stoichiometric reactions. We present detailed, field-proven protocols for N-arylation via palladium-catalyzed cross-coupling, pyrazole synthesis through catalytic condensation, and indole core construction using the Fischer synthesis. For each method, we delve into the mechanistic rationale, provide step-by-step experimental procedures, and offer insights into the causality behind critical experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Chapter 1: Palladium-Catalyzed N-Arylation of Indanylhydrazine

The direct formation of a carbon-nitrogen bond to functionalize the terminal nitrogen of an arylhydrazine is a powerful strategy for building molecular complexity. Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient and general method to achieve this transformation, offering significant advantages over classical methods that often require harsh conditions and suffer from limited scope.

Scientific Rationale & Mechanistic Insights

The monoarylation of hydrazine presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, often leading to mixtures of mono- and diarylated products, as well as undesired N-N bond cleavage. The Hartwig research group has developed a highly effective palladium-based catalytic system that selectively couples aryl halides with hydrazine hydrate to yield monoarylhydrazine products.[1] The success of this system hinges on a carefully designed catalyst and the choice of base.

The catalytic cycle, illustrated below, is believed to proceed via:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

-

Ligand Exchange/Coordination: Hydrazine displaces a ligand on the Pd(II) complex.

-

Deprotonation: A base, such as potassium hydroxide, deprotonates the coordinated hydrazine. This step is often rate-determining.[1]

-

Reductive Elimination: The aryl group and the hydrazido ligand couple, forming the N-arylated hydrazine product and regenerating the active Pd(0) catalyst.

The use of sterically bulky phosphine ligands on the palladium center is crucial for promoting the reductive elimination step and preventing side reactions.

Figure 1: Catalytic cycle for Pd-catalyzed monoarylation of hydrazine.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-(2,3-dihydro-1H-inden-5-yl)hydrazine

This protocol is adapted from established methods for palladium-catalyzed amination.[1]

Materials:

-

2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride

-

1-Bromo-4-chlorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium hydroxide (KOH)

-

Anhydrous dioxane

-

Nitrogen gas supply

Procedure:

-

Catalyst Preparation (in situ): In an oven-dried Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and P(o-tol)₃ (6.1 mg, 0.02 mmol, 2 mol%).

-

Reagent Addition: To the Schlenk tube, add 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride (184.7 mg, 1.0 mmol), 1-bromo-4-chlorobenzene (230 mg, 1.2 mmol), and finely ground potassium hydroxide (168 mg, 3.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous dioxane to the mixture.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired N-arylated product.

Data Summary

The following table summarizes representative yields for the N-arylation reaction with various aryl halides.

| Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |

| 1-Bromo-4-chlorobenzene | Pd(OAc)₂ / P(o-tol)₃ | KOH | 100 | 75-85 |

| 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 80-90 |

| 3-Bromopyridine | Pd(OAc)₂ / P(o-tol)₃ | KOH | 100 | 65-75 |

| 2-Chlorotoluene | [(ImPyTripIPr*)Pd(cin)Cl] | K₃PO₄ | 120 | 70-80[2] |

Chapter 2: Synthesis of Pyrazole Derivatives via Catalytic Condensation

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[3] This transformation provides direct access to the pyrazole ring system, a privileged scaffold in numerous FDA-approved drugs. While traditionally performed under strong acid catalysis, modern methods utilize milder catalysts to improve yields and regioselectivity.

Scientific Rationale & Mechanistic Insights

The reaction proceeds via a condensation-cyclization-dehydration sequence. The 2,3-Dihydro-1H-inden-5-ylhydrazine acts as a bidentate nucleophile attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. The use of a catalyst, even a mild acid, is essential to protonate a carbonyl group, thereby activating it for nucleophilic attack by the weakly basic hydrazine.[4] The reaction can produce two regioisomers if an unsymmetrical dicarbonyl is used. Catalytic control can often favor the formation of one isomer over the other.

Figure 2: General workflow for the catalytic synthesis of pyrazoles.

Experimental Protocol: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydro-1H-indene

Materials:

-

2,3-Dihydro-1H-inden-5-ylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid (catalyst)

-

Ethanol

Procedure:

-

Solution Preparation: In a round-bottom flask, dissolve 2,3-Dihydro-1H-inden-5-ylhydrazine (1.48 g, 10 mmol) in 30 mL of ethanol.

-

Reagent Addition: To this solution, add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid as the catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is often accompanied by the formation of a precipitate.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The product is often pure enough for subsequent use, but can be further purified by recrystallization from ethanol if necessary.

Data Summary

| 1,3-Dicarbonyl Partner | Catalyst | Solvent | Typical Yield (%) | Product Structure |

| Acetylacetone | Acetic Acid | Ethanol | 90-98 | 3,5-dimethylpyrazole |

| Dibenzoylmethane | Acetic Acid | Ethanol | 85-95 | 3,5-diphenylpyrazole |

| Ethyl acetoacetate | Acetic Acid | Ethanol | 70-80 (mixture) | 3-methyl-5-pyrazolone |

| 1,1,1-Trifluoro-2,4-pentanedione | None (reflux) | Ethanol | 80-90 | 5-methyl-3-(trifluoromethyl)pyrazole[5] |

Chapter 3: Fischer Indole Synthesis for Fused Heterocycles

The Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that constructs an indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[6][7] Applying this reaction to 2,3-Dihydro-1H-inden-5-ylhydrazine allows for the creation of complex, fused polycyclic systems that are of significant interest in medicinal chemistry.

Scientific Rationale & Mechanistic Insights

The reaction mechanism is one of the most studied in organic chemistry and proceeds through several distinct steps:[8]

-

Hydrazone Formation: Reversible condensation between the indanylhydrazine and the carbonyl compound to form the key hydrazone intermediate.

-

Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial and acid-catalyzed.

-

[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which forms the critical C-C bond of the new ring.

-

Rearomatization & Cyclization: The intermediate loses a proton to rearomatize, followed by a nucleophilic attack of an amino group onto an imine, forming a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the aromatic indole ring.

The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) can significantly impact the reaction efficiency and is often substrate-dependent.[9]

Figure 3: Key stages of the Fischer Indole Synthesis mechanism.

Experimental Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-indeno[5,6-b]carbazole

This protocol details a one-pot synthesis from indanylhydrazine and cyclohexanone.

Materials:

-

2,3-Dihydro-1H-inden-5-ylhydrazine

-

Cyclohexanone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Glacial Acetic Acid (if using ZnCl₂)

Procedure (using Polyphosphoric Acid):

-

Hydrazone Formation (Pre-formation recommended): In a flask, mix 2,3-Dihydro-1H-inden-5-ylhydrazine (1.48 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in 20 mL of ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1 hour until hydrazone formation is complete (monitored by TLC). Remove ethanol under reduced pressure.

-

Cyclization: To the crude hydrazone, add polyphosphoric acid (approx. 15 g).

-

Reaction: Heat the viscous mixture to 100-120 °C with efficient mechanical stirring for 1-2 hours.

-

Work-up: Carefully pour the hot reaction mixture onto crushed ice (approx. 100 g) with stirring. The product will precipitate.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: Dry the crude solid. Recrystallize from a suitable solvent like ethanol or purify by column chromatography to yield the final fused indole product.

Data Summary

| Carbonyl Partner | Acid Catalyst | Temp (°C) | Typical Yield (%) |

| Cyclohexanone | PPA | 120 | 70-80 |

| Acetone | ZnCl₂ / AcOH | 140 | 55-65 |

| Pyruvic acid | H₂SO₄ / AcOH | 100 | 60-70[6] |

| Acetophenone | PPA | 150 | 50-60 |

References

-

Pd-Catalyzed Cross-Coupling Reactions of Hydrazones: Regioselective Synthesis of Highly Branched Dienes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions. ACS Catalysis - ACS Publications. Available at: [Link]

-

Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Nitrogen–Nitrogen Bond Formation. ResearchGate. Available at: [Link]

-

Palladium hydrazonato complexes and their role in the Pd-catalyzed cross-coupling reactions of hydrazones as carbene precursors. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society. Available at: [Link]

-

Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. ResearchGate. Available at: [Link]

-

Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. Chinese Chemical Letters. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Fischer Indole Synthesis. Pharmapproach.com. Available at: [Link]

-

Diversification of Pharmaceuticals via Late-Stage Hydrazination. PubMed Central. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Diversification of Pharmaceuticals via Late-Stage Hydrazination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]